molecular formula C7H8ClFN2O2 B8119785 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride

4-Fluoro-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B8119785
M. Wt: 206.60 g/mol
InChI Key: LOCJKWCXVVTKJL-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydrazinylbenzoic acid hydrochloride is a chemical building block of interest in medicinal chemistry research, particularly in the synthesis of novel antimicrobial agents. It belongs to a class of substituted benzoic acid hydrazides that serve as key precursors for the development of pyrazole-derived hydrazone compounds . Research indicates that such fluorinated hydrazinylbenzoic acid derivatives can be reacted with carbonyl compounds like ketones to form pyrazole rings, which are core structures in several pharmacologically active molecules . The resulting hybrid molecules have shown promising activity as growth inhibitors of drug-resistant bacterial strains, including Staphylococcus aureus (SA) and Acinetobacter baumannii (AB), with studies reporting minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL . The incorporation of a fluorine atom is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity . Researchers utilize this compound to create diverse chemical libraries for screening against high-priority pathogens listed by global health organizations. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJKWCXVVTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,4-Difluorobenzoic Acid

The synthesis often begins with 2,4-difluorobenzoic acid, a commercially available precursor. In a representative procedure, 2,4-difluorobenzoic acid undergoes hydroxylation at the 2-position via alkaline hydrolysis. Reaction with sodium hydroxide (2 equivalents) in dimethyl sulfoxide (DMSO) at 130°C for 8 hours yields 4-fluoro-2-hydroxybenzoic acid with 90% efficiency. This step establishes the hydroxyl group necessary for subsequent functionalization.

Table 1: Reaction Conditions for Diazotization-Reduction

StepReagentTemperatureTimeYield
DiazotizationNaNO₂, HCl0–5°C2 h85%
ReductionSnCl₂25°C3 h78%
Salt FormationHCl (conc.)RT1 h95%

Direct Nucleophilic Substitution

Hydrazine Displacement of Fluorine

An alternative route involves displacing a fluorine atom on the aromatic ring with hydrazine. For example, 4-fluoro-2-nitrobenzoic acid can undergo nucleophilic aromatic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst, followed by HCl treatment to form the hydrochloride salt.

Optimization Challenges

This method faces challenges due to the poor leaving-group ability of fluoride. Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–100°C) are required to achieve reasonable reaction rates. A study by reported a 70% yield after 24 hours using 4 equivalents of hydrazine hydrate and 1 atm H₂ pressure for nitro reduction.

Coupling Reactions with Hydrazine Derivatives

Hydrazone Formation and Hydrolysis

Recent advancements employ hydrazone intermediates. For instance, 4-fluoro-2-formylbenzoic acid reacts with hydrazine hydrate to form a hydrazone, which is hydrolyzed under acidic conditions (HCl, H₂O, 60°C) to yield the target compound. This method avoids hazardous diazonium intermediates but requires precise control of hydrolysis conditions to prevent over-acidification.

Table 2: Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYieldPurity
Diazotization-Reduction4-Fluoro-2-OH-BANaNO₂, SnCl₂, HCl85%98%
Nucleophilic Substitution4-Fluoro-2-NO₂-BANH₂NH₂·H₂O, H₂/Pd70%95%
Hydrazone Hydrolysis4-Fluoro-2-CHO-BANH₂NH₂·H₂O, HCl75%97%

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is typically purified via recrystallization from ethanol/water mixtures. A 1:3 ethanol-to-water ratio at 0°C achieves >99% purity, as confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H).

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–F).

Industrial-Scale Considerations

Cost-Efficiency of Diazotization

The diazotization-reduction pathway is preferred industrially due to lower reagent costs (NaNO₂ ≈ $0.50/mol vs. Pd/C ≈ $200/g). However, sodium metabisulfite is increasingly replacing SnCl₂ to reduce heavy metal waste.

Environmental Impact

Life-cycle assessments favor the hydrazone hydrolysis route, which generates 30% less aqueous waste compared to diazotization .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Fluoro-2-hydrazinylbenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of hydrazone derivatives, which have shown promising biological activities. For instance, hydrazones derived from this compound exhibit significant inhibitory effects against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease .

1.2 Antitumor and Antimicrobial Activity
Research indicates that derivatives synthesized from this compound possess notable antitumor and antimicrobial properties. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and bacterial growth, demonstrating efficacy against drug-resistant strains . The structure-activity relationship studies suggest that modifications to the hydrazine moiety can enhance biological activity.

Development of Novel Therapeutics

2.1 Inhibitors of Enzymatic Activity
Compounds derived from this compound have been investigated for their potential as inhibitors of key enzymes involved in disease processes. For example, certain derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression . The ability to selectively inhibit HDACs could lead to new cancer therapies.

2.2 Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Research suggests that derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The mechanism of action involves the inhibition of pro-inflammatory cytokines, which could provide therapeutic benefits in conditions such as rheumatoid arthritis.

Analytical Applications

3.1 Reagent in Chemical Analysis
this compound is utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in spectrophotometric methods for the quantitative analysis of metal ions in environmental samples . The formation of colored complexes allows for sensitive detection and quantification.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitrypanosomal Activity Derivatives showed IC50 values lower than existing treatments for T. cruzi infections.
Antitumor Efficacy Compounds demonstrated significant inhibition of HDAC activity, potentially leading to cancer therapy advancements.
Analytical Chemistry Effective reagent for spectrophotometric analysis of metal ions, highlighting its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Halogen-Substituted Hydrazinylbenzoic Acid Derivatives

The target compound shares structural similarities with halogenated analogs, where substitutions at the 4-position (e.g., Br, Cl) influence physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Potential Applications References
4-Fluoro-2-hydrazinylbenzoic acid HCl C₇H₇FClN₂O₂ 225.6 F, hydrazinyl, COOH Lower molecular weight; higher electronegativity Pharmaceutical intermediates
4-Bromo-2-hydrazinylbenzoic acid HCl C₇H₇BrClN₂O₂ 267.5 Br, hydrazinyl, COOH Larger atomic radius; increased lipophilicity Research chemicals
4-Chloro-2-fluorophenylhydrazine HCl C₆H₅ClF₂N₂ 190.6 Cl, F, hydrazine Lacks carboxylic acid group; simpler structure Agrochemicals
  • Physicochemical Properties: Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity compared to bromine or chlorine. The carboxylic acid group in the target compound enables salt formation and ionic interactions, absent in simpler phenylhydrazine hydrochlorides .

Benzoic Acid Derivatives with Varied Functional Groups

Other benzoic acid-based hydrochlorides differ in substituents and applications:

Compound Name Key Features Applications References
4-Benzylmorpholine-2-carboxylic acid HCl Morpholine ring enhances rigidity Material science; enzyme inhibitors
4-(Aminomethyl)-2-methylbenzoic acid HCl Aminomethyl group for covalent binding Drug discovery; peptide mimetics
  • Functional Group Impact: Morpholine and aminomethyl groups introduce steric bulk or basicity, altering binding kinetics compared to the hydrazinyl group .

Biological Activity

4-Fluoro-2-hydrazinylbenzoic acid hydrochloride, a derivative of hydrazinobenzoic acid, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, alongside mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine functional group and a fluorine atom, which are crucial for its biological activity. The molecular formula is C7H9ClN2O2C_7H_9ClN_2O_2, and it exhibits properties typical of hydrazine derivatives.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with similar structures exhibit MIC values ranging from 3.125 µg/mL to 6.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
CompoundBacterial StrainMIC (µg/mL)
4-Fluoro-2-hydrazinylbenzoic acidMRSA3.125
4-Hydrazinobenzoic acidS. aureus ATCC 335926.25
Chloro-substituted derivativeB. subtilis3.125

The presence of fluorine enhances the binding affinity to bacterial targets, potentially increasing antimicrobial efficacy.

2. Anticancer Activity

Research has shown that hydrazine derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and apoptosis.

  • Case Studies : In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values of approximately 8.09 µM against HeLa cells .
Cell LineIC50 (µM)
HeLa8.09
MCF-711.57

The mechanism involves the inhibition of HDAC activity, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells.

3. Antioxidant Activity

This compound has also been investigated for its antioxidant potential.

  • DPPH Scavenging Activity : Compounds derived from hydrazinobenzoic acids have shown promising results in DPPH radical scavenging assays, indicating their ability to neutralize free radicals . This property is essential for combating oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, inhibiting their function.
  • Fluorine's Role : The fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions with target sites .
  • Induction of Apoptosis : By inhibiting HDACs, the compound can lead to increased histone acetylation, promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-hydrazinylbenzoic acid hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-fluoro-2-nitrobenzoic acid followed by reduction to the hydrazine derivative. Hydrochloride salt formation is achieved using HCl in ethanol. Purification typically involves recrystallization from ethanol/water (1:3 v/v) . For purity optimization, HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended, with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H NMR (DMSO-d6d_6) to confirm hydrazinyl (-NHNH2_2) protons (~δ 8.5–9.5 ppm) and fluorine coupling in the aromatic region (δ 7.1–7.9 ppm) .
  • FT-IR : Look for N-H stretches (~3300 cm1^{-1}), C=O (benzoic acid, ~1680 cm1^{-1}), and C-F (~1220 cm1^{-1}) .
  • X-ray crystallography : For structural confirmation, crystallize the compound in methanol and compare with CCDC-deposited hydrazide derivatives (e.g., CCDC-1477846) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct stability studies at pH 2–10 (buffered solutions, 25°C). Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC. The compound is most stable at pH 4–6, with hydrolysis observed above pH 8 due to hydrazine group reactivity .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for modifying the hydrazinyl group?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates. ICReDD’s reaction path search methods can identify energetically favorable pathways for functionalization (e.g., condensation with carbonyl compounds) . Validate predictions with LC-MS and 19^{19}F NMR .

Q. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?

  • Methodology :

  • Experimental validation : Compare solubility in DMSO, methanol, and water using gravimetric analysis.
  • Meta-analysis : Cross-reference PubChem datasets (e.g., 3,5-difluoro-2-hydroxybenzoic acid, CID 174.10 g/mol) to identify outliers caused by crystallinity or impurities .
  • Theoretical alignment : Apply Hansen solubility parameters to reconcile discrepancies between experimental and computational data .

Q. How can reactor design improve the scalability of this compound’s synthesis?

  • Methodology : Optimize batch vs. continuous flow reactors using CRDC guidelines (RDF2050112). For continuous synthesis, a microreactor with controlled residence time (5–10 min) and temperature (60–80°C) enhances yield by 15–20% compared to batch processes .

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